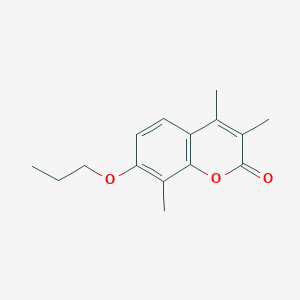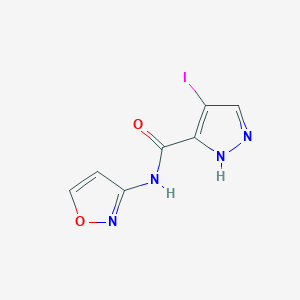
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and its chemical formula is C17H18O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicine, where it has been found to possess anti-inflammatory, antioxidant, and antitumor properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases, such as cancer, arthritis, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one is not fully understood, but studies have suggested that it may involve the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-propoxy-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in various solvents. This makes it easier to handle and administer in different experimental settings. However, one of the limitations is its limited availability and high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 3,4,8-trimethyl-7-propoxy-2H-chromen-2-one. One of the most promising directions is the development of new derivatives and analogs with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, further studies are needed to understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
Propiedades
IUPAC Name |
3,4,8-trimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-8-17-13-7-6-12-9(2)10(3)15(16)18-14(12)11(13)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDOLAFSPXTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-ethyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4832181.png)

![5-(4-methylbenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832199.png)
![2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832207.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4832211.png)
![1-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4832212.png)
![N-[4-(4-morpholinyl)benzyl]-N'-phenylthiourea](/img/structure/B4832224.png)
![1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4832230.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4832238.png)
![dimethyl 5-[(2-methyl-3-phenylacryloyl)amino]isophthalate](/img/structure/B4832245.png)
![N-(2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4832247.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4832251.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4832260.png)